Fluorenylmethyloxycarbonyl-L-norleucine (Fmoc-L-norleucine) is a protected form of the non-natural amino acid L-norleucine. L-norleucine is a higher homologue of the natural amino acid L-leucine, differing only by the addition of one methylene group in the side chain. []
Fmoc-L-norleucine is primarily utilized in peptide synthesis, where it serves as a building block for creating peptides with modified properties. [, , , ] The Fmoc group acts as a temporary protecting group for the amino terminus of the amino acid, preventing unwanted side reactions during peptide chain assembly. [, , ] This protection is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions without affecting other protecting groups or the growing peptide chain. [, , , ]
Fmoc-Nle-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-norleucine, is a derivative of the amino acid norleucine. This compound plays a significant role in the field of peptide synthesis and is widely used in various scientific applications, particularly in solid-phase peptide synthesis (SPPS). The full chemical name reflects its structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates the synthesis and manipulation of peptides.
Fmoc-Nle-OH is classified as an amino acid derivative. It is derived from norleucine, which is an analog of leucine with an additional methylene group in its side chain. This compound is commercially available and can be sourced from chemical suppliers such as Tokyo Chemical Industry. The purity of Fmoc-Nle-OH is typically above 98%, as determined by high-performance liquid chromatography (HPLC) .
The synthesis of Fmoc-Nle-OH can be achieved through several methods, predominantly involving solid-phase peptide synthesis techniques. The most common approach involves the following steps:
The synthesis typically requires careful monitoring of reaction conditions, including temperature and time, to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) and HPLC are employed to monitor the progress of the reactions .
The molecular formula of Fmoc-Nle-OH is C21H23NO4, with a molecular weight of 353.42 g/mol. The structure features a fluorenylmethoxycarbonyl group attached to the nitrogen atom of norleucine, which provides steric hindrance that protects the amino group during peptide synthesis.
Fmoc-Nle-OH participates in various chemical reactions primarily during peptide synthesis:
The efficiency of these reactions depends on factors such as concentration, temperature, and choice of solvents and reagents. Reaction conditions are optimized to minimize byproducts and maximize yield .
The mechanism of action for Fmoc-Nle-OH primarily revolves around its role in facilitating peptide bond formation during SPPS. The Fmoc protecting group allows for selective deprotection and subsequent coupling without interfering with other functional groups present in the peptide chain.
The deprotection step typically involves treating the resin-bound peptide with a piperidine solution, which cleaves the Fmoc group, thus activating the amino group for coupling with another amino acid .
Fmoc-Nle-OH has several scientific uses:
The incorporation of Fmoc-Nle-OH (N-α-9-Fluorenylmethoxycarbonyl-L-norleucine) in solid-phase peptide synthesis requires precise optimization to address challenges such as incomplete coupling and sequence-dependent side reactions. Fmoc-Nle-OH serves as a methionine surrogate or structural analog in peptide design, with its linear hexyl side chain lacking reactive functional groups, eliminating the need for side-chain protection [3] [9]. Standard coupling protocols using HBTU/HCTU with DIEA as activators typically achieve >98% efficiency per coupling cycle for routine sequences. However, glycine-rich or sterically hindered segments necessitate enhanced strategies to prevent deletion sequences.
Microwave-assisted SPPS (MW-SPPS) significantly improves coupling kinetics for Fmoc-Nle-OH. Studies demonstrate that 5-minute microwave irradiation (75°C, 30W) with HBTU/DIEA activation achieves near-quantitative coupling yields (>99.5%), reducing reaction times from hours to minutes while minimizing solvent consumption by 95% compared to conventional methods [6] [8]. This approach is particularly effective for aggregating sequences where norleucine’s hydrophobic side chain exacerbates chain stacking. For C-terminal norleucine installations, the Dbz (3,4-diaminobenzoic acid) linker system with orthogonal Alloc (allyloxycarbonyl) protection prevents over-acylation side products—a critical consideration when synthesizing glycine-rich sequences like histone-derived peptides (e.g., H4N: SGRGKGGKGLGKGG). The unprotected Dbz linker exhibits 6–12% over-acylation during glycine couplings, while Alloc-protected Fmoc-Dbz(Alloc) resin reduces this to <1% [2].
Table 1: Coupling Efficiency of Fmoc-Nle-OH Under Different SPPS Conditions
Method | Activator System | Time/Temp | Coupling Yield | Key Application |
---|---|---|---|---|
Conventional SPPS | HBTU/HOBt/DIEA | 60 min/25°C | 98.5% | Standard sequences |
Microwave SPPS | HBTU/DIEA | 5 min/75°C | 99.7% | Aggregating domains |
Continuous Flow | OxymaPure/DIC | 2 min/50°C | 99.2% | Automated synthesis |
Dbz(Alloc) Strategy | HCTU/DIEA | 10 min/25°C | 99.5% | Gly-rich C-terminal sequences |
Racemization at the α-carbon of Fmoc-Nle-OH during activation poses a critical concern for chiral integrity in therapeutic peptides. Unlike cysteine or histidine, norleucine’s aliphatic side chain lacks racemization-promoting groups, but epimerization can still occur during prolonged activation or under harsh basic conditions. The steric bulk of the Fmoc group inherently suppresses racemization, with reported epimerization levels below 0.3% when coupling single residues [9]. However, multistep syntheses of long peptides (e.g., >40 residues) accumulate epimerization risks, particularly when norleucine is adjacent to achiral glycine or sterically constrained proline.
Coupling reagent selection critically influences racemization. Phosphonium-based activators (PyBOP, PyOxim) generate lower racemization levels (<0.1%) compared to uronium salts (HBTU/HCTU: 0.2–0.8%) due to reduced base catalysis during active ester formation [4] [6]. Additives like OxymaPure suppress racemization by scavenging protons instead of forming racemization-promoting enolates. Studies on model peptide Ac-Nle-Gly-NH₂ demonstrated 0.05% epimerization using DIC/OxymaPure versus 0.4% with HBTU/HOAt/DIEA [6]. Microwave irradiation further mitigates racemization by shortening activation exposure; 30-second pulses at 30°C reduce epimerization by 75% compared to room-temperature coupling [8].
Table 2: Racemization Suppression Strategies for Fmoc-Nle-OH Activation
Strategy | Conditions | Epimerization Level | Mechanism |
---|---|---|---|
DIC/OxymaPure | 4 eq, 25°C, 10 min | 0.05% | Acidic additive minimizes enolization |
HATU/DIEA | 3 eq, 25°C, 60 min | 0.35% | Base catalysis promotes enolate |
Microwave (Pulsed) | HCTU/DIEA, 30s pulses, 30°C | 0.08% | Reduced thermal exposure |
Pre-activated ester | Fmoc-Nle-OAt, 0°C | <0.01% | Low-temperature activation |
Norleucine’s inert hexyl side chain simplifies protection strategies compared to functionalized residues like arginine or aspartic acid. Fmoc-Nle-OH requires no side-chain protection, enabling its direct incorporation into both Boc/Bzl and Fmoc/tBu SPPS schemes [4] [10]. This property makes it ideal for synthesizing peptides requiring orthogonal deprotection for on-resin cyclization, such as melanocortin analogs (e.g., SHU9119: Ac-Nle-c[Asp-His-DNal(2’)-Arg-Trp-Lys]-NH₂). In such sequences, norleucine serves as a non-nucleophilic anchor for N-terminal acetylation while lysine/aspartic acid side chains undergo lactamization [8].
Resin selection profoundly impacts norleucine incorporation efficiency. For C-terminal norleucine, acid-labile Rink amide MBHA resin (0.35 mmol/g loading) enables high-yield cleavage (89–94%) using TFA/thioanisole/TIS/H₂O (90:5:3:2), preserving norleucine’s alkyl integrity [7] [10]. When synthesizing hydrophobic segments, PEG-based resins (e.g., ChemMatrix) improve solvation of norleucine-rich sequences, reducing chain aggregation compared to polystyrene supports. Histone-derived peptides (e.g., H3M: (Thz)LREIRRYQ(Kac)STELLIRKLPFQRLVREIAQDFKTDLRFQSSAV-(Nle)) synthesized on PAL-PEG resin exhibit 23% higher crude purity than polystyrene analogs due to improved solvation [2].
Orthogonal protection schemes facilitate complex norleucine-containing architectures. Allyl ester deprotection of aspartic acid/glutamic acid residues adjacent to norleucine enables on-resin lactamization without affecting norleucine’s side chain. Microwave-assisted Pd(0)-catalyzed deprotection (2 min at 35°C) followed by HBTU-mediated cyclization achieves >95% conversion in cyclic melanocortin analogs, with norleucine providing structural stability [8].
Table 3: Resin Performance for Fmoc-Nle-OH-Containing Peptides
Resin Type | Loading (mmol/g) | Cleavage Efficiency | Sequence Application | Crude Purity |
---|---|---|---|---|
Rink Amide MBHA | 0.35–0.70 | 89–94% | C-terminal amides | 85–91% |
Wang Resin | 0.50–1.20 | 78–85% | C-terminal acids | 75–82% |
PAL-PEG | 0.30–0.40 | 92–95% | Hydrophobic domains | 88–94% |
ChemMatrix | 0.40–0.70 | 90–93% | Long sequences (>40aa) | 82–87% |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3